molecular formula C23H25NO6 B11078278 4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11078278
M. Wt: 411.4 g/mol
InChI Key: PXQAOWZCQDDJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , has the chemical formula C₁₂H₁₇NO₃ . It consists of an acetamide group attached to a substituted phenethylamine moiety. The compound’s molecular weight is approximately 223.27 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the acetylation of N-(3,4-dimethoxyphenethyl)amine . Here’s a simplified synthetic route:

  • Start with N-(3,4-dimethoxyphenethyl)amine .
  • Acetylate the amine group using acetic anhydride or acetyl chloride.
  • The resulting product is 4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one .

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenolic groups.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Substitution reactions at the aromatic rings are possible.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products:: The major product of acetylation is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological receptors.

    Medicine: Potential pharmacological effects or drug development.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this compound’s unique structure—combining acetamide and phenethylamine moieties—sets it apart.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H25NO6/c1-14(25)20-21(16-6-5-7-17(13-16)28-2)24(23(27)22(20)26)11-10-15-8-9-18(29-3)19(12-15)30-4/h5-9,12-13,21,26H,10-11H2,1-4H3

InChI Key

PXQAOWZCQDDJMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.